molecular formula C18H15ClN2OS B5689445 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol

4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol

Cat. No. B5689445
M. Wt: 342.8 g/mol
InChI Key: KPZFSJHBZXGBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antiviral studies, it has been found to inhibit viral replication by targeting viral enzymes. In antibacterial studies, it has been shown to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol also vary depending on its application. In anticancer studies, it has been shown to inhibit tumor growth in animal models. In antiviral studies, it has been found to reduce viral load in infected cells. In antibacterial studies, it has been shown to have bactericidal activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol in lab experiments is its versatility. It can be used in various assays to study different biological processes. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, more studies are needed to determine its safety and toxicity profile in humans.
In conclusion, 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safety profile.

Synthesis Methods

The synthesis of 4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol involves a series of chemical reactions. One of the commonly used methods is the reaction of 4-chloro-2-aminophenol with 4,5-dihydronaphtho[1,2-d][1,3]thiazole-2-carbaldehyde in the presence of a base. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the final compound.

Scientific Research Applications

4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

4-chloro-2-[(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-13-6-7-15(22)12(9-13)10-20-18-21-17-14-4-2-1-3-11(14)5-8-16(17)23-18/h1-4,6-7,9,22H,5,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFSJHBZXGBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NCC4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylamino)methyl]phenol

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